2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester
Description
2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester (referred to as PBAP in some literature) is an organoboron compound characterized by a phenyl ring substituted with a boronic acid pinacol ester group and a diethoxyphosphoryl moiety. This structure confers unique reactivity and solubility properties, making it valuable in organic synthesis and biomedical applications.
PBAP is widely used in the design of stimuli-responsive materials, particularly in drug delivery systems. For example, it has been incorporated into polymers to create reactive oxygen species (ROS)-responsive nanoparticles for targeted therapeutic delivery . Its ability to undergo hydrolysis in the presence of ROS or acidic conditions enables controlled release of encapsulated drugs .
Properties
Molecular Formula |
C16H26BO5P |
|---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-(2-diethoxyphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H26BO5P/c1-7-19-23(18,20-8-2)14-12-10-9-11-13(14)17-21-15(3,4)16(5,6)22-17/h9-12H,7-8H2,1-6H3 |
InChI Key |
XZISRIHBTZYPRX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2P(=O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a suitable catalyst. One common method is to use a palladium catalyst in a Suzuki–Miyaura coupling reaction. The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into corresponding boranes.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various boronic acids, boronate esters, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various metal catalysts. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the pinacol ester group enhances the stability and reactivity of the boronic acid moiety, making the compound highly effective in these reactions .
Comparison with Similar Compounds
Solubility Profiles
PBAP and related boronic esters exhibit distinct solubility behaviors depending on their substituents and solvent polarity. Key comparisons include:
Key Findings :
- PBAP shows significantly enhanced solubility in polar solvents (e.g., acetone) compared to the parent phenylboronic acid due to the pinacol ester group .
- The azaester variant exhibits even higher solubility in chloroform but lower solubility in hydrocarbons than PBAP, highlighting the role of nitrogen substitution in modifying polarity .
Reactivity in Cross-Coupling Reactions
Boronic esters are critical reagents in Suzuki-Miyaura couplings. PBAP and its analogs demonstrate varying reactivities based on substituents:
Key Findings :
Biological Activity
2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester is a compound that has garnered attention due to its potential biological activities, particularly in drug delivery systems and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19B O4P
- Molecular Weight : 284.09 g/mol
- CAS Number : [not provided in the search results]
The biological activity of 2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester is primarily attributed to its ability to interact with biomolecules through boron coordination chemistry. This interaction can influence various cellular processes, including:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.
- Drug Delivery Systems : Its boronic acid moiety allows for the formation of reversible covalent bonds with diols, which can be exploited in drug delivery applications, enhancing the specificity and efficacy of therapeutic agents.
Biological Activity
Recent studies have highlighted the compound's potential in various biological contexts:
- Antioxidant Activity : Research indicates that the compound exhibits antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in conditions such as periodontitis, where oxidative stress plays a significant role in disease progression .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo. For instance, studies involving curcumin-loaded nanoparticles modified with phenylboronic acid derivatives demonstrated enhanced anti-inflammatory effects compared to free curcumin .
- Cell Viability and Cytotoxicity : In cell culture studies, the compound's derivatives were tested for cytotoxicity against various cell lines. Results indicated that at certain concentrations, they maintained high cell viability while exerting therapeutic effects .
Case Study 1: Periodontitis Treatment
A study developed a reactive oxygen species (ROS)-responsive drug delivery system using hyaluronic acid modified with phenylboronic acid pinacol ester. Curcumin was encapsulated within this system, leading to enhanced cellular uptake and targeted release in inflammatory environments. The results showed significant reductions in inflammation and improved healing outcomes in animal models .
Case Study 2: Cytotoxicity Evaluation
Another investigation assessed the cytotoxic effects of nanoparticles incorporating phenylboronic acid pinacol ester on L929 cells. The study found that these nanoparticles could protect cells from oxidative damage induced by hydrogen peroxide while maintaining high cell viability at lower concentrations .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H19B O4P |
| Molecular Weight | 284.09 g/mol |
| CAS Number | [not provided] |
| Antioxidant Activity | Yes |
| Anti-inflammatory Effects | Yes |
| Cell Viability | High at low concentrations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
